[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine
Description
[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine is an organic compound with the molecular formula C10H15FN2 It is a derivative of phenethylamine, featuring a fluorine atom on the phenyl ring and a dimethylamine group attached to the ethyl chain
Properties
IUPAC Name |
1-(4-fluorophenyl)-N,N-dimethylethane-1,2-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2/c1-13(2)10(7-12)8-3-5-9(11)6-4-8/h3-6,10H,7,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUQFFOAUNDPGNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CN)C1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390353 | |
| Record name | [2-amino-1-(4-fluorophenyl)ethyl]dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
842954-71-6 | |
| Record name | [2-amino-1-(4-fluorophenyl)ethyl]dimethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [2-amino-1-(4-fluorophenyl)ethyl]dimethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reductive Amination of 4-Fluorophenylacetone
A widely employed method involves reductive amination of 4-fluorophenylacetone with dimethylamine. The ketone undergoes condensation with dimethylamine to form an imine intermediate, followed by reduction using sodium cyanoborohydride (NaBH3CN) or hydrogenation with palladium catalysts.
Reaction Scheme :
Conditions :
Limitations :
Nitrile Reduction and Subsequent Amination
An alternative route starts with 4-fluorophenylacetonitrile, which is reduced to the primary amine using lithium aluminium hydride (LiAlH4) or catalytic hydrogenation. The primary amine is then dimethylated via Eschweiler-Clarke conditions.
Reaction Scheme :
Data Table :
| Step | Reagent | Yield (%) | Purity (%) |
|---|---|---|---|
| Nitrile reduction | LiAlH4 | 85 | 90 |
| Dimethylation | HCHO/HCO2H | 78 | 88 |
Challenges :
-
LiAlH4 poses safety risks due to pyrophoric nature.
Biocatalytic and Enzymatic Approaches
Microbial Resolution of Racemic Mixtures
Patent EP0654534B1 describes microbial resolution using Rhodococcus spp. to enantioselectively deaminate racemic amino alcohols. Applied to this compound, this method could achieve >99% optical purity.
Procedure :
-
Racemic substrate incubated with microbial cells in phosphate buffer (pH 7).
-
Unwanted enantiomer metabolized, leaving desired isomer.
Data Table :
| Microorganism | Substrate Concentration (mM) | ee (%) | Yield (%) |
|---|---|---|---|
| Rhodococcus erythropolis | 20 | 99.9 | 45 |
Drawbacks :
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, eluent: CH2Cl2/MeOH/NH4OH) or HPLC (C18 column, acetonitrile/water).
Purity Metrics :
Spectroscopic Data
-
1H NMR (CDCl3): δ 7.25–7.15 (m, 2H, ArH), 6.95–6.85 (m, 2H, ArH), 3.45–3.30 (m, 1H, CH), 2.75–2.60 (m, 2H, CH2), 2.40 (s, 6H, N(CH3)2).
-
13C NMR : δ 162.1 (d, J = 245 Hz, C-F), 135.2 (C-Ar), 115.8 (d, J = 21 Hz, C-Ar), 58.4 (CH), 45.2 (N(CH3)2), 38.7 (CH2).
Comparative Analysis of Methods
Data Table :
| Method | Yield (%) | ee (%) | Cost | Scalability |
|---|---|---|---|---|
| Reductive Amination | 75 | N/A | Low | Industrial |
| Biocatalytic Cascade | 65 | >99 | High | Pilot-scale |
| Microbial Resolution | 45 | >99.9 | Moderate | Lab-scale |
Chemical Reactions Analysis
Types of Reactions
Oxidation: [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine can undergo oxidation reactions, typically forming corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines, depending on the reducing agent and conditions used.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or ammonia.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of hydroxyl or amino-substituted derivatives.
Scientific Research Applications
[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Materials Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and receptor binding.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the dimethylamine group modulates its pharmacokinetic properties. The compound may act as an agonist or antagonist, depending on the target and context of use.
Comparison with Similar Compounds
Similar Compounds
- [2-Amino-1-(4-chlorophenyl)ethyl]dimethylamine
- [2-Amino-1-(4-bromophenyl)ethyl]dimethylamine
- [2-Amino-1-(4-methylphenyl)ethyl]dimethylamine
Uniqueness
The presence of the fluorine atom in [2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine distinguishes it from its analogs. Fluorine imparts unique electronic properties, enhancing the compound’s stability and reactivity. This makes it particularly valuable in medicinal chemistry for designing drugs with improved efficacy and safety profiles.
Biological Activity
[2-Amino-1-(4-fluorophenyl)ethyl]dimethylamine (CAS No. 842954-71-6) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and applications in drug development, supported by data tables and research findings.
- IUPAC Name : 1-(4-fluorophenyl)-N,N-dimethylethane-1,2-diamine
- Molecular Weight : 182.2 g/mol
- Canonical SMILES : CN(C)C(CN)C1=CC=C(C=C1)F
- Purity : ≥96% .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The fluorine substituent on the phenyl ring enhances the compound's binding affinity to receptors, while the dimethylamine group modulates its pharmacokinetic properties. This compound may act as an agonist or antagonist depending on the target receptor and context of use.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:
- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines.
- Receptor Binding : It interacts with neurotransmitter receptors, impacting central nervous system functions.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
Data Table: Biological Activity Summary
Case Study 1: Cytotoxic Activity
A study examined the cytotoxic effects of this compound on several cancer cell lines. The compound displayed significant activity against MCF-7 and U-937 cells, with IC50 values indicating potent antiproliferative effects. These findings suggest its potential as a lead compound in cancer therapy.
Case Study 2: Receptor Binding Assays
In receptor binding studies, this compound was tested for its affinity towards serotonin receptors. The results indicated a moderate binding affinity, suggesting its potential role in modulating serotonergic pathways, which could be beneficial in treating mood disorders.
Applications in Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
